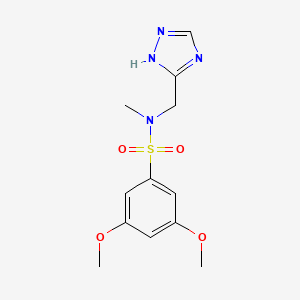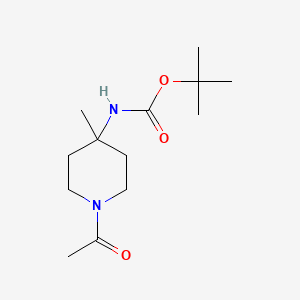
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane is a chemical compound that belongs to the class of diazepanes. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane involves its binding to the α2/α3-containing GABAA receptors, which results in the inhibition of GABA-mediated neurotransmission. This inhibition leads to the modulation of anxiety, sleep, and sedation.
Biochemical and Physiological Effects:
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane has been shown to have potent anxiolytic and sedative effects in animal models. Additionally, this compound has been found to enhance the analgesic effects of opioids, which suggests its potential use in pain management.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane in lab experiments is its high potency and selectivity for the α2/α3-containing GABAA receptors. Additionally, this compound has a relatively long half-life, which allows for sustained receptor modulation. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for the research on 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane. These include:
1. Further investigation of the anxiolytic and sedative effects of this compound in animal models.
2. Exploration of the potential use of this compound in pain management.
3. Investigation of the effects of this compound on other GABAA receptor subtypes.
4. Development of more water-soluble analogs of this compound for improved in vivo administration.
5. Investigation of the potential use of this compound in the treatment of anxiety and sleep disorders.
Conclusion:
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane is a potent and selective antagonist of the α2/α3-containing GABAA receptors, with potential applications in scientific research. This compound has been found to have anxiolytic, sedative, and analgesic effects in animal models. While this compound has several advantages for lab experiments, such as its high potency and selectivity, it also has limitations, such as its poor solubility in water. Future research on this compound should focus on investigating its potential use in pain management, exploring its effects on other GABAA receptor subtypes, and developing more water-soluble analogs for improved in vivo administration.
Synthesemethoden
The synthesis of 1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane involves the reaction of 3,4-difluoroaniline with cyclopropylsulfonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with 1,2-dibromoethane to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-Cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane has potential applications in scientific research, particularly in the field of neuroscience. This compound is a potent and selective antagonist of the α2/α3-containing GABAA receptors, which are known to play a crucial role in the regulation of anxiety, sleep, and sedation. Therefore, this compound can be used to study the physiological and behavioral effects of GABAA receptor modulation.
Eigenschaften
IUPAC Name |
1-cyclopropylsulfonyl-4-(3,4-difluorophenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O2S/c15-13-5-2-11(10-14(13)16)17-6-1-7-18(9-8-17)21(19,20)12-3-4-12/h2,5,10,12H,1,3-4,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPUWHIUDPOXMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S)-1-(5-chloropyridin-2-yl)ethyl] pyridine-4-carboxylate](/img/structure/B6623027.png)

![4-[(2-chloro-5-propan-2-ylphenyl)sulfonyl-methylamino]-N-methylbutanamide](/img/structure/B6623052.png)

![4-[2-(2,4-dimethylphenyl)-4-methyl-1,3-thiazole-5-carbonyl]-1-methyl-3H-quinoxalin-2-one](/img/structure/B6623072.png)
![methyl 3-chloro-5-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate](/img/structure/B6623085.png)
![5-[[4-[(4-Chloro-2-fluorophenyl)methyl]piperazin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole](/img/structure/B6623087.png)
![3-[(4-Imidazol-1-yl-2-methylphenyl)methylsulfanyl]-5-methyl-4-propan-2-yl-1,2,4-triazole](/img/structure/B6623092.png)
![N-(5-bromo-2-oxo-1H-pyridin-3-yl)-2-[(1S,2R)-2-phenylcyclopropyl]acetamide](/img/structure/B6623100.png)
![2-(Hydroxymethyl)-5-[(4-propan-2-ylsulfanylphenyl)methoxy]pyran-4-one](/img/structure/B6623112.png)
![5-Cyclopropyl-3-[1-(2,2-dimethoxyethyl)piperidin-4-yl]-1,2,4-oxadiazole](/img/structure/B6623118.png)
![2-(1,3-thiazol-5-ylmethyl)-5-thiophen-2-yl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623124.png)
![6-tert-butyl-2-(1,3-thiazol-5-ylmethyl)-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6623138.png)
